Ethanone, 1-(2,4,6-trihydroxy-3-methylphenyl)-

Description

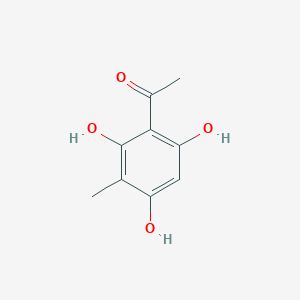

Ethanone, 1-(2,4,6-trihydroxy-3-methylphenyl)- (CAS: 2657-28-5), is a phloroglucinol derivative characterized by a phenyl ring substituted with hydroxyl groups at positions 2, 4, and 6, a methyl group at position 3, and an acetyl group (ethanone) at position 1. Its molecular formula is C₉H₁₀O₄, with a calculated molecular weight of 182.17 g/mol (corrected from conflicting evidence in ). This compound is part of a broader class of hydroxyacetophenones, which are notable for their roles in lignin depolymerization processes and bioactivities such as enzyme inhibition .

Properties

IUPAC Name |

1-(2,4,6-trihydroxy-3-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-4-6(11)3-7(12)8(5(2)10)9(4)13/h3,11-13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKDVYBWQMUYGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1O)O)C(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90456138 | |

| Record name | Ethanone, 1-(2,4,6-trihydroxy-3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2657-28-5 | |

| Record name | Ethanone, 1-(2,4,6-trihydroxy-3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(2,4,6-trihydroxy-3-methylphenyl)- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with chloroacetic acid, followed by cyclization and subsequent hydroxylation . Another method includes the reaction of benzyl chloride with sodium hydroxide, leading to the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: Ethanone, 1-(2,4,6-trihydroxy-3-methylphenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as acetic anhydride for esterification or alkyl halides for etherification are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

Ethanone serves as a crucial building block in organic synthesis. Its unique structure allows it to act as a precursor for more complex molecules. The compound's reactivity is influenced by the presence of hydroxyl groups which can participate in various chemical reactions such as:

- Oxidation : Can form quinones or other oxidized derivatives.

- Reduction : Can convert the ethanone group to an alcohol.

- Substitution : Hydroxyl groups may engage in esterification or etherification reactions .

Biology

The biological applications of Ethanone are notable due to its potential antioxidant and antimicrobial properties. Research indicates that it may:

- Scavenge free radicals due to its hydroxyl groups, contributing to antioxidant activity.

- Exhibit antimicrobial effects against various pathogens .

Medicine

In the medical field, ongoing research is exploring the therapeutic potential of Ethanone. Its biological activities suggest possible applications in:

- Drug development targeting oxidative stress-related diseases.

- Formulation of new antimicrobial agents .

Industrial Applications

Ethanone is utilized in various industrial processes:

- Dyes and Pigments : Its chemical structure allows for use in the production of colorants.

- Chemical Manufacturing : Acts as an intermediate in the synthesis of other industrial chemicals .

Mechanism of Action

The mechanism of action of Ethanone, 1-(2,4,6-trihydroxy-3-methylphenyl)- involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can lead to various biological effects, such as antioxidant activity by scavenging free radicals .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

1-(2,4,6-Trihydroxyphenyl)ethanone

- Structure : Lacks the 3-methyl group present in the target compound.

- Bioactivity : Found in Dryopteris crassirhizoma, this compound (referred to as compound 1 in ) shows moderate protein tyrosine phosphatase 1B (PTP1B) inhibitory activity, but its potency is lower than methylated derivatives like the target compound .

1-(2,4,6-Trihydroxy-3-ethylphenyl)ethanone

- Structure : Substitutes the 3-methyl group with an ethyl group.

- Properties : Increased steric hindrance and lipophilicity compared to the target compound, which may alter binding affinity in enzyme interactions.

- Synthesis: Not explicitly mentioned in the evidence, but analogous synthesis routes (e.g., Hoesch reaction) could apply .

Ketone Chain Length Variations

1-Butanone, 1-(2,4,6-trihydroxy-3-methylphenyl)- (O1)

- Structure: Features a butanone (four-carbon) chain instead of ethanone.

- Thermal Stability: In lignin depolymerization studies, O1's yield remains stable under varying temperatures, unlike shorter-chain analogs like G3 (1-(4-hydroxy-3-methoxyphenyl)ethanone), which peak at 160°C .

- Reactivity : Longer chains may reduce electrophilicity, affecting interactions in catalytic processes.

1-(2,4,6-Trihydroxy-3-methylphenyl)propanone (Compound 7)

- Structure: Propanone (three-carbon) chain.

- Bioactivity: Isolated from D.

Functional Group Additions

1-(3-Acetyl-2,4,6-trihydroxyphenyl)ethanone (Compound 4)

- Structure : Contains an additional acetyl group at position 3.

- Synthesis: Achieved via acetylation of phloroglucinol derivatives, differing from the target compound's Hoesch reaction route .

2-Phenyl-1-(2,4,6-trihydroxy-3-methylphenyl)ethanone

Molecular Weight and Solubility

- Target Compound : Molecular weight = 182.17 g/mol; higher solubility in polar solvents due to three hydroxyl groups.

- Non-Methylated Analog (1-(2,4,6-trihydroxyphenyl)ethanone): Molecular weight = 168.14 g/mol; slightly lower solubility due to reduced hydrophobic interactions .

Thermal Stability and Reactivity

Bioactivity

- PTP1B Inhibition: Methylated derivatives (e.g., target compound) show enhanced inhibitory activity compared to non-methylated analogs, likely due to improved binding pocket interactions .

- β-Glucuronidase Inhibition: Phloroglucinols with methyl groups (e.g., compound 7) exhibit moderate activity, suggesting the target compound may share similar properties .

Biological Activity

Ethanone, 1-(2,4,6-trihydroxy-3-methylphenyl)-, also known by its CAS number 2657-28-5, is a compound characterized by three hydroxyl groups and a methyl group attached to a phenyl ring, along with an ethanone group. This structure is significant for its potential biological activities, which have been the subject of various studies.

This compound can be synthesized through several methods, typically involving the reaction of benzaldehyde with chloroacetic acid followed by cyclization and hydroxylation. The resulting compound is utilized in organic synthesis and has applications in medicinal chemistry and industrial production.

| Property | Value |

|---|---|

| Molecular Formula | C9H10O4 |

| Molecular Weight | 182.17 g/mol |

| CAS Number | 2657-28-5 |

| IUPAC Name | 1-(2,4,6-trihydroxy-3-methylphenyl)ethanone |

Antioxidant Activity

Ethanone, 1-(2,4,6-trihydroxy-3-methylphenyl)- exhibits notable antioxidant properties. Studies have demonstrated its ability to scavenge free radicals effectively. This activity is attributed to the presence of hydroxyl groups that facilitate hydrogen bonding and electron donation.

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for further exploration in pharmaceutical applications.

Cytotoxic Effects

Ethanone has been tested for cytotoxicity against several cancer cell lines. Notably, it demonstrated selective cytotoxicity towards human lung adenocarcinoma (A549) and melanoma (A375) cell lines. The half-maximal inhibitory concentration (IC50) values indicate significant potency:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | < 10 |

| A375 (Melanoma) | 5.7 |

The mechanism of action of Ethanone involves its interaction with various molecular targets within cells. The hydroxyl groups enhance its reactivity, allowing it to engage in multiple biochemical pathways. This includes modulation of oxidative stress responses and potential influence on cell signaling pathways related to cancer proliferation.

Case Studies

- Antioxidant Study : A study conducted on the antioxidant capacity of Ethanone revealed that it effectively reduced oxidative stress markers in cellular models. The compound's free radical scavenging activity was comparable to established antioxidants.

- Cytotoxicity Assessment : In a comparative study on various compounds' effects on cancer cells, Ethanone was found to exhibit significant cytotoxicity against A375 cells while showing minimal effects on normal cells, suggesting a selective action that warrants further investigation for therapeutic use.

Q & A

Basic: What are the recommended methodologies for synthesizing Ethanone, 1-(2,4,6-trihydroxy-3-methylphenyl)-, and how do hydroxyl groups influence reaction conditions?

Answer:

Synthesis typically involves Friedel-Crafts acylation or selective protection/deprotection strategies due to the compound’s polyhydroxy structure. The hydroxyl groups increase polarity and susceptibility to oxidation, necessitating inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., dry DCM). For example, hydroxyl protection via acetyl or benzyl groups prior to acylation can prevent unwanted side reactions . Post-synthesis deprotection under mild acidic/basic conditions (e.g., HCl/MeOH or NaHCO₃) is critical to retain structural integrity.

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral ambiguities resolved?

Answer:

- NMR (¹H/¹³C): Assigning peaks requires 2D-COSY and HSQC to resolve overlapping signals from aromatic protons and hydroxyls. D₂O exchange confirms labile -OH groups .

- Mass Spectrometry (EI/ESI): High-resolution MS (HRMS) distinguishes molecular ions ([M+H]⁺/[M-H]⁻) and fragmentation patterns. Reference NIST spectral libraries (e.g., 2,6-dihydroxy analogs) for cross-validation .

- IR Spectroscopy: O-H stretches (~3200 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) confirm functional groups. Compare with NIST IR data for related ethanones .

Basic: How does the compound’s stability vary under different pH and solvent conditions?

Answer:

Stability studies in buffered solutions (pH 3–9) reveal degradation at extremes (pH <3 or >7) due to keto-enol tautomerization and oxidation. Hydroxyl groups enhance solubility in polar solvents (e.g., MeOH, H₂O) but accelerate photodegradation. Storage recommendations:

- Short-term: Refrigerated (4°C) in amber vials with N₂ headspace.

- Long-term: Lyophilized at -20°C. Monitor via HPLC (C18 column, 254 nm) for purity .

Advanced: How can researchers address contradictions in reported physicochemical data (e.g., boiling points, spectral peaks) across studies?

Answer:

Contradictions often arise from impurities or analytical conditions. Mitigation strategies:

- Reproducibility: Standardize solvent systems (e.g., DMSO-d₆ for NMR) and instrument calibration.

- Data Cross-Validation: Compare with NIST reference spectra (e.g., phase change data for analogous ethanones) .

- Computational Validation: Use DFT calculations (Gaussian, ORCA) to predict NMR shifts or boiling points, aligning experimental/theoretical results .

Advanced: What experimental designs optimize yield in multi-step syntheses involving sensitive hydroxyl groups?

Answer:

- Protection Strategies: Use tert-butyldimethylsilyl (TBS) groups for acid-labile hydroxyls or acetyl for base stability .

- Catalytic Optimization: Screen Lewis acids (e.g., AlCl₃ vs. FeCl₃) for acylation efficiency.

- In Situ Monitoring: Employ FTIR or Raman spectroscopy to track reaction progress and minimize side products .

Advanced: How can computational modeling predict the compound’s reactivity in biological systems?

Answer:

- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzymes) using software like GROMACS.

- Docking Studies (AutoDock Vina): Predict binding affinities to receptors, guided by the compound’s electronegative hydroxyl/methyl motifs .

- ADMET Prediction: Tools like SwissADME estimate pharmacokinetics (e.g., logP, bioavailability) .

Advanced: What methodologies assess the compound’s bioactivity against pathogens, and how are mechanistic insights gained?

Answer:

- In Vitro Assays: Dose-response curves (IC₅₀) in nematocidal/antimicrobial models (e.g., C. elegans or E. coli), with positive controls (e.g., ivermectin) .

- Mechanistic Probes: Fluorescent tagging (e.g., FITC conjugation) to track cellular uptake via confocal microscopy.

- Metabolomic Profiling: LC-MS/MS identifies disrupted metabolic pathways (e.g., oxidative stress markers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.